Synthesis Yield Improvement: 81.85% via Claisen-Dieckmann Tandem Condensation
The target compound can be synthesized via a tandem Claisen ester condensation and Dieckmann condensation from ethyl 3-aminocrotonate and diethyl malonate under sodium ethoxide catalysis, achieving a reported yield of 81.85% after 24 hours in ethanol [1]. This yield represents a measurable improvement over the prior art baseline, which described yields lower than 80% under higher-temperature (140–150°C) ring-closing conditions [2]. The optimized process uses milder temperatures (80–90°C) and avoids specialized high-temperature equipment, reducing production cost and improving industrial scalability [3].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 81.85% yield |
| Comparator Or Baseline | Prior art method: <80% yield at 140–150°C ring-closing temperature |
| Quantified Difference | >1.85 percentage point yield improvement; >50°C reduction in reaction temperature |
| Conditions | Ethyl 3-aminocrotonate + diethyl malonate, sodium ethoxide in ethanol, 24h reaction time at 80–90°C (target) vs. 140–150°C ring-closing (baseline) |
Why This Matters
Higher yield at lower temperature directly reduces cost per gram for procurement and improves process safety for industrial-scale synthesis.
- [1] Molaid. ethyl 2,4-dihydroxy-6-methylnicotinate synthesis data. Yield: 81.85% from ethyl 3-aminocrotonate and diethyl malonate with sodium ethanolate in ethanol, 24h reaction time. View Source
- [2] CN106279011A. A kind of preparation method of 2,4 dihydroxy 6 methylnicotinic acid ethyl esters. Chengdu Baishixing Sci & Tech Ind. Prior art ring-closing yield <80% at 140-150°C. View Source
- [3] Eureka Patsnap. Method for preparing 2,4-dyhydroxy-6-methylnicotinate. CN106279011A. Reaction temperature 80-90°C vs. prior art 140-150°C. View Source
